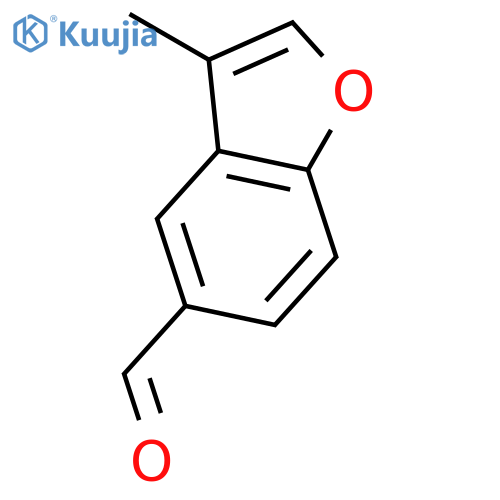Cas no 648449-50-7 (3-Methyl-1-benzofuran-5-carbaldehyde)

648449-50-7 structure
商品名:3-Methyl-1-benzofuran-5-carbaldehyde
3-Methyl-1-benzofuran-5-carbaldehyde 化学的及び物理的性質
名前と識別子
-
- 5-Benzofurancarboxaldehyde, 3-methyl-
- 3-methyl-1-benzofuran-5-carbaldehyde
- 3-methylbenzofuran-5-carbaldehyde
- 5-Benzofurancarboxaldehyde, 3-methyl- (9CI)
- FT-0719194
- 3-Methyl-benzofuran-5-carbaldehyde
- DTXSID80665419
- SCHEMBL2883176
- AKOS022714993
- 5-Benzofurancarboxaldehyde,3-methyl-(9ci)
- VKQWVARSTPOLED-UHFFFAOYSA-N
- 648449-50-7
- 3-Methyl-1-benzofuran-5-carbaldehyde
-
- インチ: InChI=1S/C10H8O2/c1-7-6-12-10-3-2-8(5-11)4-9(7)10/h2-6H,1H3
- InChIKey: VKQWVARSTPOLED-UHFFFAOYSA-N
- ほほえんだ: CC1=COC2=C1C=C(C=C2)C=O
計算された属性
- せいみつぶんしりょう: 160.05244
- どういたいしつりょう: 160.052429494g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 179
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 30.2Ų
- 疎水性パラメータ計算基準値(XlogP): 2.2
じっけんとくせい
- PSA: 30.21
3-Methyl-1-benzofuran-5-carbaldehyde 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | M233441-100mg |
3-Methyl-1-benzofuran-5-carbaldehyde |
648449-50-7 | 100mg |
$ 230.00 | 2022-06-04 | ||
| TRC | M233441-500mg |
3-Methyl-1-benzofuran-5-carbaldehyde |
648449-50-7 | 500mg |
$ 910.00 | 2022-06-04 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1739917-1g |
3-Methylbenzofuran-5-carbaldehyde |
648449-50-7 | 98% | 1g |
¥8106.00 | 2024-05-05 | |
| TRC | M233441-1g |
3-Methyl-1-benzofuran-5-carbaldehyde |
648449-50-7 | 1g |
$ 1385.00 | 2022-06-04 |
3-Methyl-1-benzofuran-5-carbaldehyde 関連文献
-
Valeria Bugatti,Bluma Guenther Soares Green Chem., 2014,16, 3758-3762
-
Chun-Ting He,Pei-Qin Liao,Dong-Dong Zhou,Bao-Ying Wang,Wei-Xiong Zhang,Jie-Peng Zhang,Xiao-Ming Chen Chem. Sci., 2014,5, 4755-4762
-
Shuang Zhao,Chuanying Hu,Xiaoyan Chen,Jun Zhou,Yonghua Jiao,Kai Zhang,Yu Fu Soft Matter, 2012,8, 937-941
-
Zoubir El-Hachemi,Carlos Escudero,Francisco Acosta-Reyes,M. Teresa Casas,Virginia Altoe,Shaul Aloni,Gerard Oncins,Alessandro Sorrenti,Joaquim Crusats,J. Lourdes Campos,Josep M. Ribó J. Mater. Chem. C, 2013,1, 3337-3346
-
Y. S. Liu,X. Zhang,X. F. Yang,X. K. Hong,J. F. Feng,M. S. Si,X. F. Wang Phys. Chem. Chem. Phys., 2015,17, 10462-10467
648449-50-7 (3-Methyl-1-benzofuran-5-carbaldehyde) 関連製品
- 95333-14-5(Benzofuran-7-carbaldehyde)
- 95333-13-4(Benzofuran-4-carbaldehyde)
- 4687-25-6(Benzofuran-3-carbaldehyde)
- 1805097-93-1(5-(Fluoromethyl)-4-methoxy-3-(trifluoromethoxy)pyridine-2-acetic acid)
- 1522386-50-0(1-{1H-pyrrolo2,3-bpyridin-3-yl}cyclopropane-1-carboxylic acid)
- 879442-46-3(8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)
- 171232-79-4(methyl (2S,3R)-3-ethylpyrrolidine-2-carboxylate)
- 1356113-93-3(3-(4-Carbamoyl-piperazin-1-yl)-3-oxo-propionic acid hydrochloride)
- 1796989-45-1(methyl N-{2-[5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}carbamate)
- 562792-85-2(6-(4-Ethylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde)
推奨される供給者
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬
